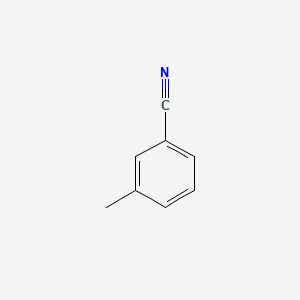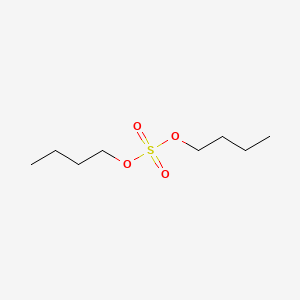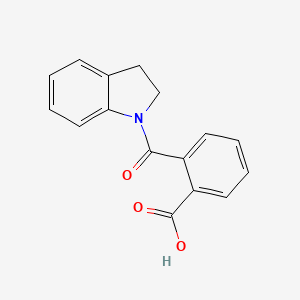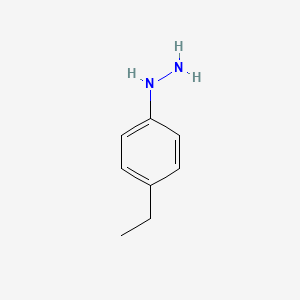
2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide” is a compound with the CAS Number: 524036-16-6 . It has a molecular weight of 281.29 and its IUPAC name is 2-amino-N-(4-fluorophenyl)-3-quinolinecarboxamide .
Synthesis Analysis
Quinoline, the core structure of this compound, has been synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide” consists of a quinoline ring attached to a fluorophenyl group and an amide group . The InChI code for this compound is 1S/C16H12FN3O/c17-11-5-7-12(8-6-11)19-16(21)13-9-10-3-1-2-4-14(10)20-15(13)18/h1-9H,(H2,18,20)(H,19,21) .Chemical Reactions Analysis
Quinoline derivatives, including “2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide”, have been synthesized using various chemical reactions . The specific chemical reactions involved in the synthesis of “2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide” are not mentioned in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide” include a molecular weight of 281.29 .Applications De Recherche Scientifique
Radioligand Development
- Quinoline-2-carboxamide derivatives, including those similar to 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide, have been investigated for their potential as radioligands in positron emission tomography (PET). These compounds have shown high specific binding to peripheral benzodiazepine type receptors (PBR) in various organs (Matarrese et al., 2001).
Anticancer Activity
- Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, which are structurally related to 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide, have demonstrated significant anticancer activity. These compounds were synthesized using microwave irradiation and showed potent effects against various carcinoma cell lines (Bhatt et al., 2015).
Amylolytic Agents
- Fluorine bearing quinoline-4-carboxylic acids, closely related to the compound , have been synthesized and tested as amylolytic agents against Aspergillus fungi (Makki et al., 2012).
Dual c-Met/VEGFR2 Inhibitors
- N-(4-(6,7-Disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides, which are structurally related to the compound , have been identified as potent dual inhibitors of c-Met and VEGFR2 tyrosine kinases. These compounds have shown high efficacy in vivo in human tumor xenograft models in mice (Mannion et al., 2009).
Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase
- 3-Quinoline carboxamides, similar to 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide, have been optimized as selective inhibitors of ATM kinase. These compounds have shown potential efficacy in combination with DNA strand break-inducing agents in disease-relevant models (Degorce et al., 2016).
Photophysical Properties
- Studies have been conducted on quinoline derivatives for their photophysical properties. These studies focus on developing compounds with fluorescent properties, which can be useful in various scientific applications (Novanna et al., 2020).
Propriétés
IUPAC Name |
2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-11-5-7-12(8-6-11)19-16(21)13-9-10-3-1-2-4-14(10)20-15(13)18/h1-9H,(H2,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPILZFUGFHJNCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601221853 |
Source


|
| Record name | 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide | |
CAS RN |
524036-16-6 |
Source


|
| Record name | 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524036-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














